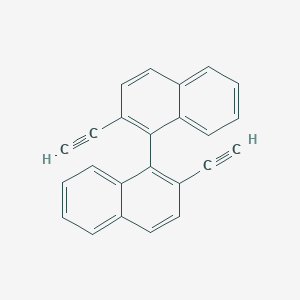
(S)-2,2'-diethynyl-1,1'-binaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Binaphthalene, 2,2’-diethynyl- is a chiral ligand that has been extensively used in asymmetric reactions. This compound is known for its ability to modify the reactivity and selectivity of metal centers, making it a valuable tool in various chemical processes .
Méthodes De Préparation
The synthesis of 1,1’-Binaphthalene, 2,2’-diethynyl- typically involves the following steps:
Oxidative Coupling: The initial step involves the oxidative coupling of β-naphthol with ferric chloride to produce 2,2’-dihydroxy-1,1’-binaphthyl.
Bromination: The 2,2’-dihydroxy-1,1’-binaphthyl is then brominated using bromine in the presence of triphenylphosphine and acetonitrile.
Dehydrobromination: The resulting 2,2’-dibromo-1,1’-binaphthyl undergoes dehydrobromination to yield 1,1’-Binaphthalene, 2,2’-diethynyl-.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1,1’-Binaphthalene, 2,2’-diethynyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Binaphthalene, 2,2’-diethynyl- has a wide range of applications in scientific research:
Biology: The compound’s chiral properties make it useful in studying biological systems and processes.
Industry: The compound is used in various industrial processes that require chiral catalysts.
Mécanisme D'action
The mechanism by which 1,1’-Binaphthalene, 2,2’-diethynyl- exerts its effects involves its interaction with metal centers. The compound’s chiral nature allows it to modify the reactivity and selectivity of these metal centers, facilitating asymmetric reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparaison Avec Des Composés Similaires
1,1’-Binaphthalene, 2,2’-diethynyl- can be compared with other similar compounds, such as:
1,1’-Binaphthalene: This compound lacks the ethynyl groups, making it less versatile in certain reactions.
1,1’-Bi-2-naphthol: Known for its use in asymmetric synthesis, this compound has hydroxyl groups instead of ethynyl groups.
The uniqueness of 1,1’-Binaphthalene, 2,2’-diethynyl- lies in its ethynyl groups, which enhance its reactivity and selectivity in various chemical processes.
Propriétés
Numéro CAS |
765911-39-5 |
|---|---|
Formule moléculaire |
C24H14 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2-ethynyl-1-(2-ethynylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C24H14/c1-3-17-13-15-19-9-5-7-11-21(19)23(17)24-18(4-2)14-16-20-10-6-8-12-22(20)24/h1-2,5-16H |
Clé InChI |
HOIXLTOIPZAMTP-UHFFFAOYSA-N |
SMILES |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
SMILES canonique |
C#CC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















